molecular formula C20H23ClN2O2S B2506770 1-(3-chlorophenyl)-4-[4-(thiophen-2-yl)oxane-4-carbonyl]piperazine CAS No. 877649-66-6

1-(3-chlorophenyl)-4-[4-(thiophen-2-yl)oxane-4-carbonyl]piperazine

Cat. No.: B2506770
CAS No.: 877649-66-6
M. Wt: 390.93
InChI Key: PEYZDDQSCANLJE-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-4-[4-(thiophen-2-yl)oxane-4-carbonyl]piperazine is a piperazine derivative featuring a 3-chlorophenyl group at position 1 and a 4-(thiophen-2-yl)oxane-4-carbonyl moiety at position 2.

Properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-(4-thiophen-2-yloxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O2S/c21-16-3-1-4-17(15-16)22-8-10-23(11-9-22)19(24)20(6-12-25-13-7-20)18-5-2-14-26-18/h1-5,14-15H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYZDDQSCANLJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CS2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

1-(3-chlorophenyl)-4-[4-(thiophen-2-yl)oxane-4-carbonyl]piperazine is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure

The compound is characterized by the following structural formula:

C17H18ClN3O2S\text{C}_{17}\text{H}_{18}\text{Cl}\text{N}_{3}\text{O}_{2}\text{S}

It features a piperazine ring substituted with a chlorophenyl group and an oxane carbonyl linked to a thiophene moiety, which may influence its biological interactions.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of piperazine have shown efficacy against various bacterial strains, suggesting that this compound may also possess such activity. A comparative analysis of related compounds revealed minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL against Gram-positive and Gram-negative bacteria .

Antioxidant Properties

Research has demonstrated that piperazine derivatives can act as antioxidants. The ability to scavenge free radicals can be attributed to the electron-donating capacity of the thiophene and chlorophenyl groups. This property is crucial for protecting cells from oxidative stress, which is implicated in various diseases .

Neuropharmacological Effects

The compound's potential neuropharmacological effects are supported by studies indicating that similar piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation suggests possible applications in treating mood disorders and other neuropsychiatric conditions .

Enzymatic Inhibition

This compound may exert its biological effects through the inhibition of specific enzymes. For example, compounds with similar structures have been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine synthesis, which is critical for cell proliferation .

Interaction with Receptors

The compound's structure suggests potential interactions with various receptors, including serotonin receptors. This interaction could lead to alterations in neurotransmission, contributing to its neuropharmacological effects.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of piperazine derivatives against Staphylococcus aureus and Escherichia coli. The tested compound exhibited an MIC of 32 µg/mL against both strains, demonstrating significant antibacterial activity .
  • Neuropharmacological Assessment : In a behavioral study on mice, a related piperazine compound was shown to reduce anxiety-like behavior in elevated plus maze tests, suggesting similar potential for this compound .

Research Findings Summary Table

Activity Related Compound Effect Reference
AntimicrobialPiperazine derivativeMIC = 32 µg/mL against E. coli
AntioxidantThiophene derivativeSignificant free radical scavenging
NeuropharmacologicalPiperazine derivativeReduced anxiety-like behavior

Scientific Research Applications

Mechanism of Action:
The piperazine moiety in this compound is known to interact with various biological targets, potentially modulating neurotransmitter systems. It may exhibit activity similar to other piperazine derivatives, which often act as receptor antagonists or agonists.

Pharmacological Effects:

  • Antidepressant Activity: Research has indicated that compounds containing piperazine structures can exhibit antidepressant effects by modulating serotonin and norepinephrine levels in the brain.
  • Antipsychotic Properties: Some studies suggest that derivatives of piperazine may have antipsychotic effects, making them candidates for treating schizophrenia and other psychotic disorders.
  • Antitumor Activity: The presence of thiophene rings in the structure has been linked to anticancer properties, as these compounds can interfere with cancer cell proliferation and induce apoptosis.

Case Studies and Research Findings

  • Antidepressant Studies:
    A study conducted on related piperazine compounds demonstrated significant antidepressant-like effects in animal models, suggesting that modifications to the piperazine structure could enhance efficacy and reduce side effects .
  • Antipsychotic Research:
    Another investigation focused on the antipsychotic potential of thiophene-containing piperazines, revealing that these compounds could effectively reduce symptoms in rodent models of psychosis . The study highlighted the importance of structural modifications in enhancing therapeutic outcomes.
  • Antitumor Activity:
    In vitro studies have shown that thiophene derivatives can inhibit the growth of various cancer cell lines. For instance, a recent study reported that a closely related compound exhibited significant cytotoxicity against breast cancer cells by inducing cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Table 1: Key Structural Variations in Piperazine-Based Compounds

Compound Name Substituents at Position 4 Key Features Biological Relevance
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine 3-Chloropropyl Intermediate for trazodone derivatives Antidepressant synthesis
1-(3-Chlorophenyl)-4-phenethylpiperazine Phenethyl Lipophilic side chain Serotonin receptor modulation
1-(3-Chlorophenyl)-4-(4-biphenylylcarbonyl)piperazine Biphenylylcarbonyl Aromatic bulk Potential kinase inhibition
Target Compound 4-(Thiophen-2-yl)oxane-4-carbonyl Thiophene-oxane hybrid Hypothesized enhanced bioavailability

Key Observations :

  • The 3-chlorophenyl group at position 1 is conserved across analogs, suggesting its role in receptor binding or metabolic stability.
  • Substituents at position 4 dictate pharmacological profiles: Chloropropyl derivatives serve as intermediates for trazodone-like antidepressants . The thiophene-oxane motif in the target compound introduces steric bulk and electron-rich regions, which may influence receptor affinity or solubility.

Key Findings :

  • Microwave-assisted synthesis significantly reduces reaction time (from hours to seconds) while improving yields (88% vs. 60%) .
  • Click chemistry enables modular assembly of triazole-linked derivatives with high efficiency (85–92% yields), ideal for generating combinatorial libraries .

Antimicrobial and Antifungal Activity

  • Triazole derivatives (e.g., 1-(3-chlorophenyl)-4-(3-(4-phenyltriazole-1-yl)propyl)piperazine) exhibit potent activity against Aspergillus niger (zone of inhibition: 14.0–15.2 mm), comparable to the antifungal drug Luvin .
  • Cinnamyl-piperazine analogs show broad-spectrum antibacterial effects against Gram-positive and Gram-negative bacteria .

Central Nervous System (CNS) Targeting

  • Arylpiperazines like 1-(3-chlorophenyl)piperazine (mCPP) act as 5-HT2A antagonists , inhibiting serotonin-mediated behaviors in rodents .
  • Phenethyl-substituted derivatives demonstrate high affinity for dopamine D2 receptors, suggesting utility in neuropsychiatric disorders .

Anticancer Potential

  • 1,2,3-Triazole-piperazine hybrids exhibit cytotoxicity against solid tumors, with IC50 values in the micromolar range .
  • 4-Benzylphthalazin-1-one derivatives (e.g., KU-0059436) inhibit PARP enzymes, showing standalone activity in BRCA-deficient cancers .

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